[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound with a pyrrolidine ring substituted with a benzyl-methyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl-methyl-amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
[®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The benzyl-methyl-amino group may interact with receptors or enzymes, leading to modulation of their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
[®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with similar compounds such as:
[®-3-(Benzyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
[®-3-(Methyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the benzyl group, which may influence its interactions with molecular targets.
[®-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid: Has a propionic acid moiety instead of acetic acid, which may alter its chemical properties and biological effects.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRNQUBGOIMORJ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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